molecular formula C13H12O4 B8790948 ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate CAS No. 33543-95-2

ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate

Cat. No.: B8790948
CAS No.: 33543-95-2
M. Wt: 232.23 g/mol
InChI Key: DTYYWXDWSQOSNT-UHFFFAOYSA-N
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Description

ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate is a chemical compound belonging to the benzopyran family This compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 7-methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid.

    Reduction: Formation of 7-methyl-4-hydroxy-4H-1-benzopyran-2-carboxylic acid ethyl ester.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • Chromone-2-carboxylic acid
  • 7-Hydroxy-4-methylcoumarin

Uniqueness

ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

33543-95-2

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 7-methyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-3-16-13(15)12-7-10(14)9-5-4-8(2)6-11(9)17-12/h4-7H,3H2,1-2H3

InChI Key

DTYYWXDWSQOSNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.7g (71.25 mmoles) of 2-hydroxy-4-methylacetophenone and 31.24g (214 mmoles) of diethyloxalate in 25 ml of ethanol is added dropwise to a solution of sodium ethoxide (formed by adding 6.55g of sodium metal to 120 ml of ethanol). The mixture is refluxed for 4 hours, cooled to 0° C. and diluted with 500 ml of ether. The precipitate which forms on standing overnight is filtered off and redissolved in water and the solution acidified (pH approximately 1) with 1N hydrochloric acid. The mixture is extracted with ethyl acetate which is dried and concentrated in vacuo. The residue is dissolved in 100 ml of ethanol and 3 ml of concentrated hydrochloric acid. This solution is refluxed for 1.5 hours, then concentrated in vacuo. The residue is poured into ice water and the precipitate which formed on standing overnight is filtered off and dissolved in ethyl acetate. The ethyl acetate solution is dried and concentrated in vacuo. The residue is purified by flash column chromatography through silica gel and recrystallization from ether/hexanes to give 8.75g of 2-carboethoxy-7-methyl-4-oxo-4H-1-benzopyran as a white crystalline solid having an m.p. of 62°-4° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
31.24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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